tert-butyl N-(2-aminoethyl)-N-(2-hydroxypropyl)carbamate

Description

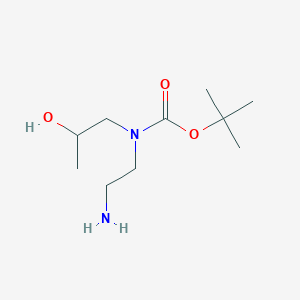

tert-butyl N-(2-aminoethyl)-N-(2-hydroxypropyl)carbamate is a Boc-protected amine derivative featuring both aminoethyl and hydroxypropyl substituents. This compound is structurally characterized by a carbamate group (-NHCOO-) linked to a tert-butyl protecting group, which enhances stability during synthetic processes. The hydroxypropyl moiety introduces hydrophilicity, while the aminoethyl group provides a reactive site for further functionalization, making it valuable in medicinal chemistry and drug development.

Properties

IUPAC Name |

tert-butyl N-(2-aminoethyl)-N-(2-hydroxypropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O3/c1-8(13)7-12(6-5-11)9(14)15-10(2,3)4/h8,13H,5-7,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXYEQXFLYGVFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(CCN)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701139152 | |

| Record name | Carbamic acid, N-(2-aminoethyl)-N-(2-hydroxypropyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701139152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461715-66-1 | |

| Record name | Carbamic acid, N-(2-aminoethyl)-N-(2-hydroxypropyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461715-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(2-aminoethyl)-N-(2-hydroxypropyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701139152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-aminoethyl)-N-(2-hydroxypropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-aminoethanol and 2-hydroxypropylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

- Temperature: 0-25°C

- Solvent: Dichloromethane or another suitable organic solvent

- Reaction time: 2-4 hours

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Reactivity of the Carbamate Group

The tert-butyl carbamate (Boc) group serves as a protective moiety for amines. Its stability under basic conditions and susceptibility to acidic cleavage are well-documented.

Deprotection Reactions

-

Compatibility :

The Boc group remains stable under mildly basic conditions (e.g., pyridine), enabling selective reactions at other functional groups .

Reactivity of the Amino Group

The primary amine (2-aminoethyl) participates in nucleophilic and condensation reactions.

Acylation and Alkylation

-

Acylation with Carboxylic Acids :

The amine reacts with activated carboxylic acids (e.g., using HATU or EDC/HOBt) to form amides. For instance, tert-butyl N-(2-aminoethyl)carbamate reacts with 1H-pyrazole-4-carboxylic acid in DMF to yield Boc-protected amides (36–39% yield) .

Example : -

Condensation with Carbonyl Compounds :

The amine forms imines or oximes when reacted with aldehydes/ketones. For example, Boc-protected aminooxyethyl derivatives react with nitroso compounds in acetonitrile to generate oximes (70–85% yield) .

Reactivity of the Hydroxypropyl Group

The secondary alcohol (2-hydroxypropyl) undergoes oxidation, esterification, and etherification.

Oxidation to Ketones

Esterification

-

Acid Chloride Reactions :

The hydroxyl group reacts with acetyl chloride or anhydrides to form esters. For example, tert-butyl N-(2-hydroxyethyl)carbamate forms esters with acetic anhydride in pyridine .

Ether Formation

-

Williamson Ether Synthesis :

Reacting with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) generates ethers. This is observed in analogs like tert-butyl (2-bromoethyl)carbamate, which undergoes nucleophilic substitution .

Cyclization Reactions

Scientific Research Applications

Pharmaceutical Applications

1. Synthetic Intermediate for Lacosamide

One of the primary applications of tert-butyl N-(2-aminoethyl)-N-(2-hydroxypropyl)carbamate is its use as a synthetic intermediate in the production of lacosamide, an anticonvulsant medication used to treat epilepsy. The compound facilitates the formation of key intermediates that lead to the final pharmaceutical product .

2. Drug Development

The compound has been explored for its potential in drug development targeting various conditions, including neurological disorders. Its structural properties allow it to interact effectively with biological targets, making it a candidate for further investigation in medicinal chemistry .

Case Study 1: Lacosamide Synthesis

In a study published in the Indian Journal of Chemistry, researchers detailed a method for synthesizing lacosamide using this compound as an intermediate. The synthesis involved multiple steps, including the formation of mixed acid anhydrides and condensation reactions, yielding high purity products suitable for pharmaceutical use .

Case Study 2: Anticancer Activity

Another study investigated the anticancer properties of compounds derived from this compound. The results indicated that derivatives exhibited significant cytotoxic activity against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism by which tert-butyl N-(2-aminoethyl)-N-(2-hydroxypropyl)carbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

tert-ButylN-{2-[(2-aminoethyl)amino]ethyl}carbamate (Compound 12, )

- Structure : Contains a secondary amine and a shorter ethylenediamine backbone.

- Synthesis : Yield of 55% via reductive amination; characterized as a yellow oil.

- Spectroscopy : IR peaks at 3296 cm⁻¹ (N-H stretch) and 1686 cm⁻¹ (C=O). LC-MS shows [M+H]⁺ at m/z 204.1 .

- Comparison : Lacks the hydroxypropyl group, reducing hydrophilicity. The absence of a hydroxyl group may limit its solubility in polar solvents compared to the target compound.

tert-Butyl N-(2-aminoethyl)carbamate ()

- Structure: Simpler backbone with a single aminoethyl group.

- Application : Used as an intermediate in pyrazolo[1,5-a]pyrimidine synthesis for CFTR modulators. Coupling reactions with HBTU and DIPEA achieve moderate yields .

- Comparison : The absence of a hydroxypropyl substituent restricts its utility in reactions requiring dual functional groups (e.g., simultaneous amidation and hydroxyl-directed modifications).

Analogues with Hydroxyalkyl Substituents

tert-butyl (3-((3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)carbamoyl)phenyl)carbamate ()

- Structure: Features a hydroxypropyl group linked to a dihydroisoquinoline scaffold.

- Synthesis : Achieved 71% yield via EDCI/HOBt-mediated coupling. The hydroxyl group facilitates purification via aqueous workup .

- Application : Intermediate in kinase inhibitor synthesis. The hydroxypropyl group enhances solubility in DCM/MeOH mixtures, critical for HPLC purification .

- Comparison : The aromatic and heterocyclic components increase molecular weight and complexity, distinguishing it from the simpler target compound.

tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate ()

- Structure : Contains two hydroxyl groups on a methylpropyl backbone.

- Physicochemical Properties : Higher hydrophilicity (logP ~0.5) due to diol groups, contrasting with the single hydroxyl in the target compound.

- Applications : Used in peptide mimetics and solubility-driven drug design .

Analogues with Cyclic or Rigid Backbones

tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate ()

tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate ()

- Structure : Fluorinated piperidine ring.

- Applications : Fluorine enhances metabolic stability and bioavailability in CNS-targeting drugs.

- Comparison : The fluorine atom introduces electronegativity, altering reactivity compared to the hydroxyl group in the target compound .

Data Tables

Table 2: Functional Group Impact on Properties

Biological Activity

Tert-butyl N-(2-aminoethyl)-N-(2-hydroxypropyl)carbamate is a carbamate compound with the molecular formula C₈H₁₇NO₃. This compound features a tert-butyl group, which enhances its hydrophobic properties, alongside amino and hydroxy functional groups that contribute to its reactivity and solubility. The molecular weight is approximately 175.23 g/mol, with a boiling point around 276.4 °C and a density of about 1.02 g/cm³ .

- Molecular Formula: C₈H₁₇NO₃

- Molecular Weight: 175.23 g/mol

- Boiling Point: 276.4 °C

- Density: 1.02 g/cm³

The compound can undergo various reactions, including cleavage of the carbamate bond under acidic or basic conditions, leading to the formation of amines and alcohols, and acylation reactions due to its reactive carbamate moiety .

Antimicrobial Properties

Research indicates that compounds with structural similarities to this compound may exhibit antimicrobial properties . For instance, derivatives of carbamates have shown effectiveness against various microbial strains, including Escherichia coli and Staphylococcus aureus . These findings suggest potential applications in developing antimicrobial agents.

The biological activity of this compound may involve interactions with specific enzymes or receptors within biological systems. Preliminary studies suggest that modifications to the carbamate structure can significantly influence its binding affinity and biological potency . The mechanism likely includes:

- Enzyme Inhibition: The compound may inhibit specific enzymes, modulating biochemical pathways.

- Receptor Interaction: It could interact with receptors, affecting cellular signaling processes.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often involving the reaction of tert-butyl carbamate with appropriate amines and alcohols under controlled conditions .

Comparative Analysis

A comparative analysis of structurally similar compounds highlights the unique attributes of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-Butyl (2-hydroxypropyl)carbamate | C₈H₁₇NO₃ | Lacks amino group; used as an intermediate |

| Tert-Butyl (2-aminoethyl)carbamate | C₇H₁₆N₂O₂ | Contains only aminoethyl substituent; potential use in peptide synthesis |

| N-tert-butoxycarbonyl-2-hydroxypropylamine | C₉H₁₉NO₃ | Features an additional protecting group; used for amine protection |

These variations illustrate how modifications in functional groups can influence reactivity and application in synthetic chemistry .

Pharmacokinetics

Studies on the pharmacokinetics of this compound suggest favorable absorption characteristics when formulated into pharmaceutical products. This aspect is crucial for its potential development as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(2-aminoethyl)-N-(2-hydroxypropyl)carbamate?

- Methodological Answer : The compound is typically synthesized via carbamate coupling reactions. A common approach involves reacting tert-butyl carbamate derivatives with amino alcohols. For example, tert-butyl (2-aminoethyl)carbamate can react with 2-hydroxypropylamine under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the target compound . Reaction optimization includes controlling stoichiometry (1:1 molar ratio) and refluxing at 60–80°C for 6–12 hours. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product.

Q. How is the compound characterized to confirm its structure?

- Methodological Answer : Structural confirmation employs:

- NMR Spectroscopy : ¹H NMR detects resonances for tert-butyl (~1.4 ppm), carbamate carbonyl (~155 ppm in ¹³C NMR), and hydroxyl protons (~5.0 ppm, broad).

- X-ray Crystallography : For crystalline derivatives, hydrogen-bonding patterns (e.g., N–H⋯O interactions) stabilize the structure and confirm substituent positions .

- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 247.2).

Q. What are the stability considerations for this compound under varying pH conditions?

- Methodological Answer : The tert-butyl carbamate group is stable in neutral and mildly acidic/basic conditions but hydrolyzes under strong acids (e.g., HCl) or bases (e.g., NaOH). Stability studies recommend:

- Storage : At 2–8°C in anhydrous solvents (e.g., DMF or DMSO) to prevent hydrolysis.

- Handling : Avoid prolonged exposure to aqueous solutions at pH < 3 or > 10 .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer : By-product formation (e.g., diastereomers or oligomers) is mitigated by:

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) reduce side reactions compared to DCM .

- Temperature Control : Lower temperatures (e.g., 0–25°C) suppress thermal decomposition.

- Catalytic Additives : DMAP or HOBt improves coupling efficiency in carbamate formation .

- Reaction Monitoring : TLC or HPLC tracks intermediates and guides endpoint determination.

Q. What analytical strategies resolve contradictions in NMR data for structurally similar derivatives?

- Methodological Answer : Discrepancies in proton splitting patterns or coupling constants arise from conformational flexibility. Strategies include:

- Variable Temperature NMR : Identifies dynamic equilibria (e.g., rotamers) by observing coalescence points at elevated temperatures.

- 2D NMR (COSY, NOESY) : Maps through-space and through-bond correlations to assign ambiguous signals .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and validate experimental data .

Q. How do hydrogen-bonding networks in crystal structures influence the compound’s reactivity?

- Methodological Answer : Hydrogen bonds (e.g., N–H⋯O) stabilize specific conformations and affect reactivity:

- Solid-State Reactivity : Crystalline derivatives with intramolecular H-bonds resist nucleophilic attack at the carbamate group.

- Solubility : Intermolecular H-bonds reduce solubility in non-polar solvents, necessitating DMF or DMSO for reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.